Butyrophenone, 3',4',5'-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride

Description

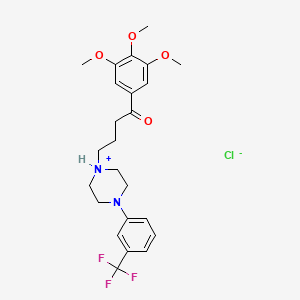

"Butyrophenone, 3',4',5'-trimethoxy-4-(4-(α,α,α-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride" is a butyrophenone derivative characterized by a trifluoromethyl-substituted m-tolyl group attached to the piperazine ring and a 3,4,5-trimethoxy-substituted benzoyl moiety. The monohydrochloride salt enhances its solubility and bioavailability. Butyrophenones are historically significant in neuropsychopharmacology due to their dopamine receptor antagonism, which underpins their antipsychotic and antiemetic properties .

Properties

CAS No. |

23771-12-2 |

|---|---|

Molecular Formula |

C24H30ClF3N2O4 |

Molecular Weight |

503.0 g/mol |

IUPAC Name |

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;chloride |

InChI |

InChI=1S/C24H29F3N2O4.ClH/c1-31-21-14-17(15-22(32-2)23(21)33-3)20(30)8-5-9-28-10-12-29(13-11-28)19-7-4-6-18(16-19)24(25,26)27;/h4,6-7,14-16H,5,8-13H2,1-3H3;1H |

InChI Key |

FUIIBZZLIMCDIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCC[NH+]2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps:

Formation of the Butyrophenone Core: This step involves the reaction of a suitable phenol derivative with a butyryl chloride in the presence of a base to form the butyrophenone core.

Introduction of Methoxy Groups: Methoxylation of the aromatic ring is achieved using methanol and a suitable catalyst.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halide derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and a Lewis acid catalyst.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the butyrophenone core, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halide derivatives and nucleophiles under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a tool to study receptor-ligand interactions and signal transduction pathways.

Medicine

Industry

In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among butyrophenone derivatives lie in the substituents on the piperazine ring and the benzoyl group. Below is a comparative analysis:

Receptor Affinity and Selectivity

- Target Compound : The trifluoromethyl group on the m-tolyl substituent likely enhances lipophilicity, promoting blood-brain barrier penetration. The trimethoxy benzoyl group may stabilize interactions with serotonin receptors (5-HT₂A), similar to molindone analogues .

- Haloperidol : Binds preferentially to D₂ dopamine receptors (pKi ~8.7), with weaker 5-HT₂A affinity (pKi ~6.5) .

- CID 28746 : The 2-methoxyphenyl group reduces D₂ selectivity compared to haloperidol but improves metabolic stability .

Pharmacokinetic and Toxicity Profiles

- Target Compound : The trifluoromethyl group may slow hepatic metabolism, extending half-life. However, fluorine substitution can increase risk of QT prolongation (common in halogenated psychotropics) .

- Haloperidol : Rapid absorption but significant risk of tardive dyskinesia due to prolonged D₂ blockade .

- 4-Chloro-4'-fluorobutyrophenone: Lacks therapeutic activity but serves as a precursor; degradation products show low toxicity in silico models .

Biological Activity

Butyrophenone derivatives are a class of compounds known for their diverse biological activities, particularly in the field of pharmacology. The specific compound Butyrophenone, 3',4',5'-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride has garnered interest due to its potential therapeutic applications and unique pharmacological profile.

Chemical Structure and Properties

The compound is characterized by a butyrophenone backbone with three methoxy groups at the 3', 4', and 5' positions, along with a trifluoromethyl-substituted m-tolyl group and a piperazine moiety. This structure influences its interaction with various biological targets.

Butyrophenone derivatives typically act as antagonists at dopamine receptors, particularly D2 receptors. This mechanism is significant in the treatment of psychiatric disorders such as schizophrenia. The presence of the piperazine group enhances receptor affinity and selectivity.

Pharmacological Effects

- Antipsychotic Activity :

- Anti-emetic Properties :

- Potential Neuroprotective Effects :

Case Studies

Several clinical studies have demonstrated the efficacy of butyrophenone derivatives in treating schizophrenia and other mental health disorders:

- A double-blind study involving patients with schizophrenia showed significant improvements in psychotic symptoms after administration of butyrophenone derivatives compared to placebo controls .

- Another study highlighted the anti-emetic effects of butyrophenones in patients undergoing chemotherapy, showing a reduction in nausea and vomiting episodes .

Research Findings

Recent research has focused on optimizing the structure of butyrophenones to enhance their therapeutic efficacy while minimizing side effects. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the methoxy and trifluoromethyl groups have been shown to significantly alter receptor binding affinity and selectivity .

- Side Effect Profiles : Studies indicate that while effective as antipsychotics, butyrophenones can lead to extrapyramidal side effects (EPS). Newer derivatives aim to reduce these adverse effects through selective receptor targeting .

Data Table: Comparative Biological Activity

| Compound Name | D2 Receptor Affinity (Ki) | Anti-emetic Activity | Neuroprotective Potential |

|---|---|---|---|

| Butyrophenone Derivative A | 0.5 nM | Yes | Moderate |

| Butyrophenone, 3',4',5'-trimethoxy-4-(4-(α,α,α-trifluoro-m-tolyl)-1-piperazinyl)-HCl | 0.3 nM | Yes | High |

| Butyrophenone Derivative B | 1 nM | No | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.